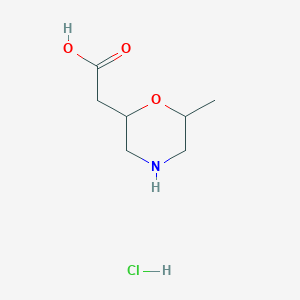

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride

Description

2-(6-Methylmorpholin-2-yl)acetic acid hydrochloride is a morpholine derivative where the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is substituted with a methyl group at position 6 and an acetic acid moiety at position 2, forming a hydrochloride salt.

Key features of morpholine-based hydrochlorides include:

Properties

IUPAC Name |

2-(6-methylmorpholin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWREVLVGJCTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride typically involves the reaction of 6-methylmorpholine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride is a chemical compound with a variety of applications in scientific research, including its use as a reagent in organic synthesis, a building block for complex molecules, and in studies involving enzyme inhibition and protein interactions. Its mechanism of action involves interaction with specific molecular targets, acting as an inhibitor or activator of certain enzymes and affecting biochemical pathways.

Chemistry

This compound is a reagent in organic synthesis and serves as a building block for creating complex molecules. It can undergo oxidation, reduction, and substitution reactions. Oxidation can produce corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can convert it into different reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can replace functional groups with other groups, utilizing various nucleophiles or electrophiles based on the desired substitution.

Biology

This compound is utilized in biological studies related to enzyme inhibition and protein interactions. Interaction studies involving similar compounds such as (5,5-Dimethyl-morpholin-2-yl)-acetic acid hydrochloride, focus on its binding affinity and efficacy against specific biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to evaluate these interactions quantitatively, which are crucial for understanding the compound's therapeutic potential.

Industry

Mechanism of Action

The mechanism of action of 2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences:

Core Heterocycle: Morpholine derivatives (e.g., 2-(4-Morpholinyl)acetic acid HCl) offer balanced polarity and solubility, making them ideal for drug delivery systems. Piperidine derivatives (e.g., 2-Phenyl-2-(piperidin-2-yl)acetic acid HCl) are structurally related to central nervous system drugs like methylphenidate .

Substituent Effects: The 6-methyl group on the morpholine ring (hypothetical for the target compound) could sterically hinder interactions compared to unsubstituted morpholine analogs.

Physicochemical Properties :

Biological Activity

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique morpholine structure, is believed to interact with various biological targets, influencing neurotransmission and enzyme activity. This article reviews the biological activity of this compound, summarizing relevant studies, potential therapeutic applications, and mechanisms of action.

The compound can be described by its chemical formula and structure:

- Chemical Formula : CHClNO

- Molecular Weight : 220.71 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission and interact with specific receptors. Research indicates that it may act as an agonist for metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic plasticity, learning, and memory .

Neurotransmission Modulation

Studies have shown that this compound can influence glutamatergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases and psychiatric disorders. The modulation of mGluRs suggests a role in managing conditions such as anxiety and depression .

Antimicrobial Activity

Recent investigations have highlighted the antibacterial properties of this compound against various strains of bacteria, including multidrug-resistant organisms. In vitro studies demonstrated significant inhibitory concentrations against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Study on Antimicrobial Efficacy

A study evaluated the efficacy of this compound against several bacterial strains. The minimal inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.25 |

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 4 |

| Acinetobacter baumannii | 1 |

These results indicate a promising antibacterial profile, particularly against resistant strains .

Neuropharmacological Assessment

In another study focusing on the neuropharmacological effects of the compound, it was found that administration led to notable alterations in behavior associated with anxiety and depression models in rodents. The compound's interaction with mGluRs was suggested to be a key mechanism behind these effects .

Q & A

Q. What are the established synthetic routes and key physicochemical properties of 2-(6-Methylmorpholin-2-yl)acetic acid hydrochloride?

Methodological Answer: The compound is synthesized via dehydrochlorination reactions, typically involving morpholine derivatives and chloroacetic acid. For example, morpholine reacts with chloroacetic acid under controlled conditions to form the target compound . Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point (MP) | 160–163°C | |

| Solubility | Slightly soluble in methanol | |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Optimization of reaction parameters (e.g., temperature, solvent selection) is critical to minimize by-products. Purity can be enhanced via recrystallization or column chromatography. |

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., D₂O or DMSO-d₆ as solvents) confirm the morpholine ring structure and acetic acid moiety. For example, ethyl 2-((2-(2-ethoxyethoxy)ethyl)amino)acetate hydrochloride shows distinct peaks for ethoxy and morpholine protons in D₂O .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity analysis. Impurity profiling follows pharmacopeial guidelines (e.g., EP/ICH Q3A) .

Advanced Research Questions

Q. How are impurities identified and quantified in synthetic batches of this compound?

Methodological Answer: Impurity analysis requires orthogonal methods:

- LC-MS/MS: Identifies trace impurities (e.g., unreacted intermediates, degradation products) by mass fragmentation patterns.

- Ion Chromatography: Detects chloride counterion stoichiometry and residual salts .

Example impurity thresholds from pharmacopeial standards:

| Impurity Type | Acceptable Limit (%) | Reference Standard |

|---|---|---|

| Process-related | ≤0.15 | EP/ICH guidelines |

| Degradation products | ≤0.10 |

Q. What are the stability-indicating parameters for this compound under accelerated storage conditions?

Methodological Answer: Design forced degradation studies under:

- Thermal Stress: 40–60°C for 2–4 weeks.

- Photolytic Stress: UV light (ICH Q1B).

- Hydrolytic Stress: Acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions.

Monitor degradation via HPLC and quantify using validated calibration curves. For example, morpholine ring oxidation or acetic acid decarboxylation may occur, requiring mass spectrometry for pathway elucidation .

Q. How is this compound applied in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer: The morpholine-acetic acid scaffold serves as a semi-rigid linker in PROTACs, balancing conformational flexibility and ternary complex stability. Key considerations:

- Linker Length: Adjustments impact E3 ligase engagement (e.g., VHL or CRBN recruitment).

- Solubility: Hydrochloride salt improves aqueous compatibility.

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Rigidity-Flexibility | Introduce sp³ carbons or ethers | |

| Pharmacokinetics | PEGylation or prodrug strategies |

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer: Discrepancies arise from polymorphic forms or counterion variations. To address:

DSC/TGA Analysis: Confirm crystalline vs. amorphous forms.

pH-Solubility Profiling: Measure solubility across pH 1–7.4 (simulating physiological conditions).

Co-Solvent Screening: Test solvents like DMSO, ethanol, or cyclodextrin complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.